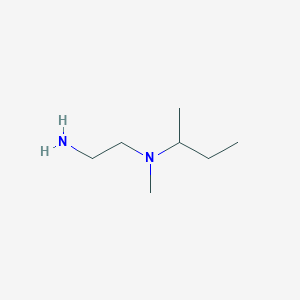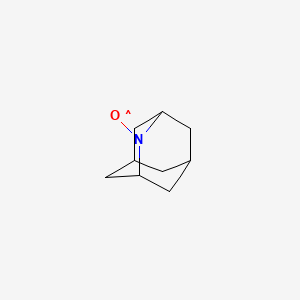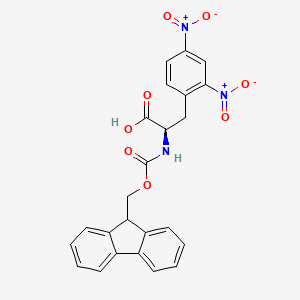
Methyl (4-chlorophenyl)(piperazin-1-yl)acetate
Vue d'ensemble
Description
“Methyl (4-chlorophenyl)(piperazin-1-yl)acetate” is a biochemical used for proteomics research . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of compounds similar to “Methyl (4-chlorophenyl)(piperazin-1-yl)acetate” often involves N-alkylation of 4-(4-chlorophenyl)piperazine with various reagents . For example, one compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The molecular structure of “Methyl (4-chlorophenyl)(piperazin-1-yl)acetate” is based on structures generated from information available in ECHA’s databases . The molecular formula is C13H17ClN2O2 .Applications De Recherche Scientifique
Role in Neuropsychiatric Disorder Treatment
Arylpiperazine derivatives are significant in neuropsychiatric disorder treatments. They have been studied for their pharmacological actions, particularly in treating schizophrenia, depression, and anxiety. These compounds are noted for their varied effects on serotonin receptor activities and other neurotransmitter systems, which are crucial for managing the symptoms of these disorders. Their metabolism, including N-dealkylation processes, provides a deeper understanding of their pharmacokinetics and potential therapeutic uses (Caccia, 2007).
Drug Development and Synthetic Methodologies
Research into arylpiperazine derivatives extends into the development and synthesis of novel compounds with potential therapeutic applications. For example, studies on the synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, highlight the role of specific arylpiperazine structures in developing drugs with significant pharmacological effects (Saeed et al., 2017). These synthetic methodologies contribute to the broader field of medicinal chemistry by offering routes to optimize drug properties and efficacy.
Interaction with DNA and Potential for Drug Design
The interaction of certain arylpiperazine derivatives with DNA, as seen with Hoechst 33258 and its analogs, offers a foundation for drug design, especially in targeting specific DNA sequences or structures. These interactions are pivotal for developing drugs that can modulate DNA functions or for use as diagnostic tools in biotechnology and research settings (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-piperazin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-13(17)12(16-8-6-15-7-9-16)10-2-4-11(14)5-3-10/h2-5,12,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHFYAQJHKFHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-chlorophenyl)(piperazin-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)

![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)




![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)





